molecular formula C15H13BrClN3O2S3 B2704366 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955766-42-4

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2704366
CAS No.: 955766-42-4
M. Wt: 478.82
InChI Key: DOPZTWUAHAGNDB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a synthetic small molecule designed for research purposes, incorporating a benzothiazole core—a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound features a bromo-substituted benzothiazole moiety linked via a piperazine linker to a 5-chlorothiophene sulfonyl group. The specific presence of bromine and chlorine atoms, along with the sulfonyl group, suggests potential for high binding affinity and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies . POTENTIAL RESEARCH APPLICATIONS: • Drug Discovery & Medicinal Chemistry: Serves as a key intermediate or lead compound for developing novel therapeutics. Researchers can explore its activity against various enzymes and receptors . • Chemical Biology & Proteomics: Can be utilized as a chemical probe to investigate biological pathways and protein functions, particularly those involving similar heterocyclic recognition motifs . • Methodology & Synthesis: Useful for developing new synthetic methodologies, such as microwave-assisted synthesis or multicomponent reactions, common in heterocyclic chemistry . Handling & Compliance: This product is intended for research purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

6-bromo-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O2S3/c16-10-1-2-11-12(9-10)23-15(18-11)19-5-7-20(8-6-19)25(21,22)14-4-3-13(17)24-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPZTWUAHAGNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable bromo-substituted benzaldehyde under acidic conditionsFinally, the 5-chlorothiophene moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromo group can be substituted with nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity to certain proteins, while the benzo[d]thiazole core can facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

Table 1: Substituent Comparison
Compound Name Position 6 Position 2 Substituent Key Features
Target Compound Br 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl Sulfonyl-piperazine-thiophene linkage
6-Bromo-2-(methylthio)benzo[d]thiazole Br Methylthio (SCH₃) Non-polar, lipophilic substituent
2-(Piperazin-1-yl)benzo[d]thiazole H Piperazine Unmodified piperazine, basic nitrogen
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine Br (on aryl) Thiadiazole-amine Nitro group, planar thiadiazole core

Analysis :

  • Bromine at Position 6 : Present in both the target compound and 6-bromo-2-(methylthio)benzo[d]thiazole, bromine likely stabilizes the aromatic system via electron-withdrawing effects, influencing reactivity and binding interactions .
  • Position 2 Substituents : The target compound’s sulfonyl-piperazine-thiophene group introduces steric bulk and polarity, contrasting with the lipophilic methylthio group in and the simpler piperazine in . This sulfonyl linkage may enhance hydrogen bonding capacity, critical for target protein interactions.

Core Heterocycle Comparison: Benzothiazole vs. Thiadiazole/Benzimidazole

Table 2: Heterocyclic Core Properties
Compound Class Core Structure Biological Relevance Example Compound
Benzothiazole Fused benzene-thiazole Anticancer, antimicrobial applications Target compound,
Thiadiazole 1,3,4-Thiadiazole Insecticidal, fungicidal activities 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
Benzimidazole Fused benzene-imidazole Antiviral, antitumor properties 6-Bromo-benzimidazole derivatives

Analysis :

  • Benzothiazole : The target compound’s benzothiazole core is planar, enabling π-π stacking interactions with biological targets. Its derivatives are frequently explored for anticancer activity .
  • Benzimidazole : While structurally similar, benzimidazoles prioritize interactions via the imidazole nitrogen, differing from the sulfur-mediated reactivity of benzothiazoles .

Analysis :

  • The target compound likely follows a multi-step synthesis involving nucleophilic substitution (piperazine introduction) and sulfonylation, similar to methods in .
  • In contrast, simpler analogs like are synthesized via direct halogenation and substitution, emphasizing the complexity introduced by the sulfonyl-piperazine-thiophene group.

Physicochemical and Crystallographic Properties

Table 4: Physical Properties
Compound Molecular Weight (g/mol) Planarity (Dihedral Angle) Solubility Predictions
Target Compound ~570 (estimated) Planar (similar to ) Moderate (polar sulfonyl)
6-Bromo-2-(methylthio)benzo[d]thiazole 260.27 1.0° (near-planar) Low (lipophilic SCH₃)
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine 330.19 40.5° (twisted) Low (non-polar aryl)

Analysis :

  • Crystallographic data from and highlight the role of planarity in packing efficiency, with the target compound’s extended conjugation likely favoring tight crystal packing.

Biological Activity

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and a suitable bromo-substituted benzaldehyde under acidic conditions.
  • Coupling Reaction : The 5-chlorothiophene moiety is attached via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate palladium catalysts.

Biological Activity

The biological activity of this compound has been studied extensively, revealing several promising effects:

Anticancer Activity

Research indicates that compounds derived from benzothiazole structures exhibit significant anticancer properties. For instance, modifications to the benzothiazole nucleus have led to enhanced specificity towards various anti-tumor receptors .

Case Study : A study evaluated a series of benzothiazole derivatives for their ability to inhibit cancer cell proliferation. The active compound significantly reduced the proliferation of A431, A549, and H1299 cancer cells, demonstrating apoptosis-promoting effects and cell cycle arrest at specific concentrations .

CompoundCancer Cell LineIC50 (μM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6 and TNF-α

Anti-inflammatory Activity

Benzothiazole derivatives have also shown anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated. Benzothiazoles are known to inhibit bacterial growth against various strains including Escherichia coli and Staphylococcus aureus. The presence of the sulfonyl group enhances interactions with bacterial enzymes, potentially leading to increased efficacy .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity.
  • Receptor Interaction : The compound may interact with various biological receptors or enzymes, modulating their functions and influencing cellular pathways involved in cancer progression and inflammation .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups that confer specific reactivity and biological activity.

Compound NameStructure SimilarityKey Biological Activity
5-Bromo-2-chlorothiopheneThiophene ring onlyLimited anticancer activity
2-(4-(5-Chlorothiophen-2-yl)piperazin-1-yl)benzo[d]thiazoleLacks bromo substitutionModerate anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of piperazine with 5-chlorothiophene-2-sulfonyl chloride, followed by coupling with 6-bromobenzo[d]thiazole precursors. Key steps include:

  • Use of anhydrous solvents (e.g., DCM or THF) to minimize hydrolysis of sulfonyl intermediates .
  • Catalytic agents like triethylamine to facilitate sulfonylation and nucleophilic substitution reactions .
  • Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate intermediates.
  • Yield optimization by controlling reaction temperature (0–25°C for sulfonylation) and stoichiometric ratios (1:1.2 for piperazine:sulfonyl chloride) .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions. For example, the benzo[d]thiazole C-2 proton appears as a singlet near δ 8.2 ppm, while the sulfonyl piperazine protons resonate as multiplets in δ 3.0–3.5 ppm .
  • X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., benzo[d]thiazole and thiophene moieties) to assess planarity. Prior studies on brominated thiazoles show deviations <5° from coplanarity, critical for electronic conjugation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 506.92 for C14_{14}H11_{11}BrClN3_3O2_2S3_3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodology :

  • Bioactivity Assays : Test against antimicrobial (e.g., Staphylococcus aureus, E. coli) and anticancer (e.g., MTT assay on HeLa or MCF-7 cells) targets, comparing IC50_{50} values to analogs. Thiazole derivatives with sulfonyl-piperazine groups show enhanced membrane permeability .

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or CF3_3) and compare activities (Table 1).

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase or tubulin .

    Table 1 : Hypothetical SAR for Analogous Thiazole Derivatives

    Substituent (R)Antimicrobial IC50_{50} (µM)Anticancer IC50_{50} (µM)
    Br (Parent)12.5 ± 1.28.7 ± 0.9
    Cl18.3 ± 1.514.2 ± 1.3
    CF3_39.8 ± 0.86.5 ± 0.7

Q. How should researchers address contradictory bioactivity data reported across studies for structurally similar compounds?

  • Methodology :

  • Systematic Review : Compare experimental conditions (e.g., cell lines, bacterial strains, solvent controls). For example, discrepancies in IC50_{50} values may arise from differences in assay protocols (e.g., serum concentration in cell culture) .
  • Structural Reanalysis : Use crystallography or DFT calculations to verify if conformational changes (e.g., sulfonyl group orientation) impact activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .

Experimental Design & Data Analysis

Q. What experimental design strategies minimize variability in assessing this compound’s bioactivity?

  • Methodology :

  • Randomized Block Design : Assign treatments (e.g., compound concentrations) randomly within biological replicates to control for environmental variability .
  • Positive/Negative Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) and vehicle-only samples.
  • Dose-Response Curves : Use at least five concentrations (e.g., 0.1–100 µM) with triplicate measurements to calculate robust IC50_{50} values .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes. Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Advanced Structural & Mechanistic Questions

Q. What computational approaches elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding sites (e.g., EGFR kinase) over 100 ns trajectories to assess stability of hydrogen bonds with key residues (e.g., Lys721) .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, aromatic rings) using tools like Schrödinger’s Phase .

Q. How does the sulfonyl-piperazine moiety influence the compound’s physicochemical properties?

  • Methodology :

  • LogP Measurement : Determine octanol-water partition coefficients via shake-flask method; sulfonyl groups reduce lipophilicity (predicted LogP ~2.1 vs. 3.5 for non-sulfonated analogs) .
  • Solubility Testing : Use HPLC to quantify aqueous solubility; piperazine sulfonates often enhance solubility at pH < 4 due to protonation .

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